(4-Fluoro-3-methoxyphenyl)oxo-acetic acid ethyl ester

Description

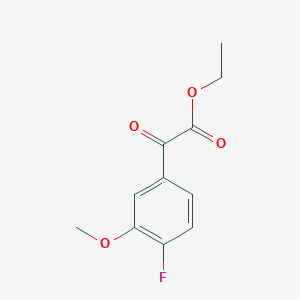

(4-Fluoro-3-methoxyphenyl)oxo-acetic acid ethyl ester is an α-keto ester derivative characterized by a phenyl ring substituted with a fluorine atom at the para-position and a methoxy group at the meta-position. The oxo-acetic acid ethyl ester moiety (-CO-COOEt) confers reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electronic effects from the electron-withdrawing fluorine and electron-donating methoxy groups, influencing both its physicochemical properties and biological interactions .

Properties

IUPAC Name |

ethyl 2-(4-fluoro-3-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGFHNCJOUKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)oxo-acetic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.

Formation of Oxo-Acetic Acid Intermediate: The aldehyde is subjected to a reaction with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the oxo-acetic acid intermediate.

Esterification: The intermediate is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in the replacement of the fluoro or methoxy groups with other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Fluoro-3-methoxyphenyl)oxo-acetic acid ethyl ester serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used as a building block for designing molecules with anti-inflammatory, analgesic, or anticancer properties.

Industry

In the materials science industry, this compound can be used in the production of polymers and resins with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which (4-Fluoro-3-methoxyphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluoro- and Methoxy-Substituted Analogues

- (E/Z)-2-(4-Fluoro-benzoyl)-4-(4-fluoro-phenyl)-4-oxo-but-2-enoic acid ethyl ester (2f): This compound features a 4-fluoro-substituted phenyl ring but lacks the 3-methoxy group. Synthesized via iodine-mediated coupling in DMSO at 80°C, it achieved a 72% yield.

- (E/Z)-2-(3-Methoxy-benzoyl)-4-(3-methoxy-phenyl)-4-oxo-but-2-enoic acid ethyl ester (2l): Retaining the 3-methoxy group but lacking the 4-fluoro substituent, this compound highlights the role of fluorine in modulating lipophilicity and metabolic stability. Its synthesis followed similar conditions to 2f but with a slightly lower yield (68%), suggesting substituent-dependent reaction efficiency .

Ethyl 3-Fluoro-4-methoxyphenylacetate

This analogue replaces the oxo-acetic acid group with a simple acetate (-CH2COOEt). The absence of the α-keto moiety eliminates ketone-related reactivity (e.g., enolate formation), reducing its utility in cross-coupling reactions but improving stability under acidic conditions .

Functional Group Modifications

A. Ethyl (3-Fluoro-4-methylphenyl)aminoacetate

Here, the oxo-acetic acid ethyl ester is modified with an amino group (-NH-) at the phenyl ring’s 3-position. This introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

2-Hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic Acid Methyl Ester (12d)

Substituting the ethyl ester with a methyl ester and introducing a hydroxyl group at the 2-position increases polarity. The compound exhibits a melting point of 94–96°C and a molecular weight of 235.08 g/mol, contrasting with the target compound’s liquid state (yellow oil), emphasizing the role of ester chain length in physical properties .

Heterocyclic Analogues

(2-Chloro-pyridin-3-yl)-oxo-acetic Acid Ethyl Ester

Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, altering electronic distribution and basicity. The pyridine ring’s electron-deficient nature enhances electrophilic reactivity at the α-keto position, useful in heterocyclic synthesis. Its molecular weight (213.62 g/mol) is lower than the target compound due to the smaller pyridine ring .

Ethyl 2,3-dihydro-1-benzofuran-5-yl(oxo)acetate

Incorporating a benzofuran ring adds a fused oxygen heterocycle, increasing rigidity and planarity. This structural feature may enhance binding to aromatic receptors in biological systems, as seen in studies of EPAC1/2 ligands .

Structure-Activity Relationship (SAR) Insights

- Key Findings from Benzofuran Oxo-Acetic Acid Derivatives : Modifications to the R1 group (e.g., ester vs. amide) significantly impact binding to EPAC1/2 proteins. The oxo-acetic acid moiety’s spatial arrangement relative to the aromatic core is critical; shortening the linker or replacing the α-keto group with isosteres abolishes activity . This underscores the importance of the target compound’s oxo-acetic acid ethyl ester group in maintaining interactions with biological targets.

Biological Activity

(4-Fluoro-3-methoxyphenyl)oxo-acetic acid ethyl ester is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluoro group, a methoxy group, and an oxo-acetic acid ester moiety, which may confer unique properties relevant to drug discovery and development.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves the following steps:

- Starting Material : 4-fluoro-3-methoxybenzaldehyde.

- Formation of Oxo-Acetic Acid Intermediate : Reaction with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine).

- Esterification : Using ethanol and a catalytic amount of acid (e.g., sulfuric acid) to yield the final product.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially altering their activity. The fluoro and methoxy substituents may enhance binding affinity and selectivity towards molecular targets, which is critical in drug design.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | |

| Compound B | HCT-116 | 0.76 | |

| Reference Drug (Etoposide) | MCF-7 | 0.42 - 22.5 |

These findings suggest that modifications to the compound's structure could enhance its efficacy against cancerous cells.

Anti-inflammatory and Analgesic Potential

The compound's structure suggests it may also possess anti-inflammatory and analgesic properties, making it a candidate for further evaluation in these therapeutic areas. The presence of the oxo-acetic acid moiety is particularly relevant, as similar compounds have demonstrated these activities in preclinical studies.

Case Studies

A case study involving a related compound highlighted the importance of the electron-withdrawing groups on the aromatic ring in enhancing biological activity. The study found that replacing certain functional groups significantly affected the potency of the compounds against cancer cell lines, indicating that structural optimization is crucial for developing effective therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Similarity | Unique Features |

|---|---|---|

| (4-Fluoro-3-methoxyphenyl)oxo-propionic acid ethyl ester | Similar core structure | Different ester group may influence solubility |

| (4-Fluoro-3-methoxyphenyl)oxo-butyric acid ethyl ester | Similar core structure | Potentially different biological activity profile |

These comparisons underscore the significance of functional group variations on biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.